2-nitro-1H-purin-6-amine is a member of the purine family, which consists of heterocyclic aromatic organic compounds that are fundamental to biochemistry, particularly in the formation of nucleotides—essential building blocks of DNA and RNA. This compound features a nitro group (-NO2) attached to the purine ring, which significantly alters its chemical behavior and reactivity. The presence of the nitro group can influence various biological activities and interactions with nucleic acids, making it a subject of interest in both chemistry and biology.
The compound is synthesized primarily through nitration processes involving 1H-purin-6-amine. It can be sourced from specialized chemical suppliers or synthesized in laboratory settings using established chemical methods.
2-nitro-1H-purin-6-amine is classified as a purine derivative, specifically a nitro-substituted purine. Its structural characteristics categorize it under both organic and medicinal chemistry due to its potential biological applications.
The synthesis of 2-nitro-1H-purin-6-amine typically involves the nitration of 1H-purin-6-amine using a nitrating agent such as nitric acid in conjunction with sulfuric acid as a catalyst. This reaction requires careful control of temperature and concentration to ensure selective nitration at the desired position on the purine ring.
In industrial settings, continuous flow reactors may be utilized for large-scale production, allowing for precise control over reaction parameters, which enhances yield and purity while reducing environmental impact.
The molecular formula for 2-nitro-1H-purin-6-amine is C5H4N6O2, with a molecular weight of 180.12 g/mol. The structural representation includes a purine ring with an amino group (-NH2) and a nitro group (-NO2) attached.
Property | Data |
---|---|
Molecular Formula | C5H4N6O2 |
Molecular Weight | 180.12 g/mol |
IUPAC Name | 2-nitro-7H-purin-6-amine |
InChI | InChI=1S/C5H4N6O2/c6... |
InChI Key | NVIATZSDAYSNSB-UHFFFAOYSA-N |
Canonical SMILES | C1=NC2=NC(=NC(=C2N1)N)N+[O-] |
The compound's structure has been confirmed through various spectroscopic techniques, including NMR and IR spectroscopy, which provide insights into its functional groups and bonding characteristics.
The compound can undergo several types of chemical reactions:
Each reaction type requires specific conditions:
The mechanism by which 2-nitro-1H-purin-6-amine exerts its biological effects is primarily related to its interaction with nucleic acids and enzymes. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that may induce cellular responses such as apoptosis in cancer cells.
Research indicates that this compound may act as an inhibitor for certain enzymes involved in nucleotide metabolism, thereby affecting DNA replication and repair processes. Its potential anticancer properties are under investigation, focusing on its ability to disrupt cellular proliferation pathways.
Relevant data regarding these properties can be obtained from experimental studies and material safety data sheets provided by suppliers .
2-nitro-1H-purin-6-amine has diverse applications across several fields:
The C6 position of purine derivatives exhibits pronounced electrophilic character, enabling efficient nucleophilic displacement reactions that serve as a cornerstone for synthesizing 2-nitro-1H-purin-6-amine derivatives. This approach typically employs 6-chloropurine as the key precursor, where the chlorine atom undergoes displacement by nitrogen nucleophiles under controlled conditions. The reaction proceeds optimally in aqueous sodium carbonate (Na₂CO₃) at reflux temperatures (70-100°C), facilitating the introduction of amino acid residues or amine functionalities to generate C6-substituted purine derivatives [10].
Notably, the nature of the nucleophile significantly influences reaction kinetics and product distribution. Primary amines and amino acids with unprotected α-amino groups react efficiently to afford N⁶-substituted products. The reaction demonstrates excellent functional group tolerance when employing aliphatic amines, though sterically hindered nucleophiles require extended reaction times or elevated temperatures. Electron-withdrawing groups on the purine ring, such as the 2-nitro substituent, enhance the electrophilicity of C6, accelerating substitution rates compared to unsubstituted purines [10].
Table 1: Nucleophilic Substitution at Purine C6 with Diverse Amines
Nucleophile | Conditions | Reaction Time (h) | Yield (%) | Product Structure |
---|---|---|---|---|
Glycine | Na₂CO₃ (aq), reflux | 4 | 78 | N-(Purin-6-yl)glycine |
β-Alanine | Na₂CO₃ (aq), reflux | 6 | 65 | N-(Purin-6-yl)-β-alanine |
(S)-Phenylalanine | Na₂CO₃ (aq), reflux | 5 | 72 | N-(Purin-6-yl)-(S)-phenylalanine |
6-Aminohexanoic acid | Na₂CO₃ (aq), 80°C | 8 | 68 | N-(Purin-6-yl)-6-aminohexanoic acid |
Industrial-scale implementations often employ continuous flow reactors to enhance mass transfer and temperature control, significantly improving yields while minimizing decomposition pathways. Recent methodological refinements have demonstrated that microwave irradiation can dramatically reduce reaction times (minutes instead of hours) while maintaining high regioselectivity for the C6 position, though this approach remains predominantly at the laboratory scale [10]. Post-substitution modifications frequently involve protecting group strategies for subsequent conjugation, particularly when synthesizing complex purine-peptide hybrids for biological evaluation.
Direct nitration of purine precursors constitutes a fundamental strategy for installing the nitro group at the C2 position, critically defining the electronic properties and reactivity of 2-nitro-1H-purin-6-amine. This transformation is typically achieved using classical nitrating mixtures, with the composition meticulously controlled to prevent over-oxidation or decomposition of the sensitive purine ring system. Optimal conditions employ a 1:6 molar ratio of nitric acid (HNO₃) to sulfuric acid (H₂SO₄), where sulfuric acid acts as a dehydrating agent and moderates the reactivity of the nitronium ion (NO₂⁺) [6].
The reaction proceeds via electrophilic aromatic substitution, preferentially targeting the electron-rich C2 position of the purine ring. This regioselectivity arises from the inherent electronic distribution in 1H-purin-6-amine, where the C2 position exhibits higher electron density compared to C8. Temperature control represents a critical parameter, with reactions typically conducted at 0-5°C to suppress competing side reactions such as ring oxidation or N-nitrosation. Under these optimized conditions, 2-nitro-1H-purin-6-amine is obtained in approximately 65% yield after crystallization [6].
Characterization of the nitration product reveals distinctive spectroscopic signatures:
Alternative nitration methodologies have been explored, including the use of acetyl nitrate or nitrogen tetroxide (N₂O₄) in inert solvents, though these generally offer no significant advantage over the traditional nitrating mixture for large-scale applications. Recent investigations focus on solid-supported nitration agents to facilitate easier purification and enhance environmental sustainability.
Solid-phase synthesis has emerged as a powerful methodology for constructing structurally diverse 2-nitro-1H-purin-6-amine conjugates, particularly those linked to peptides or functionalized scaffolds through C6-aminoalkyl tethers. This approach centers on PEG-based resins functionalized with acid-labile linkers (e.g., Wang or Rink amide resins), which enable efficient synthesis and straightforward purification of complex conjugates [8]. The general synthetic sequence involves:
Table 2: Purine Conjugates Synthesized via Solid-Phase Approach
Linker Length (CH₂ units) | Conjugated Moiety | Coupling Agent | Purity (%) | Application Focus |
---|---|---|---|---|
5 (n=4) | 7,8-Difluoro-3-methylbenzoxazine | DIC/HOAt | 92 | Cytotoxicity studies |
7 (n=6) | (S)-Serinate methyl ester | HBTU/DIEA | 88 | Antiviral screening |
10 (n=9) | Dimethyl (S)-glutamate | TBTU/HOBt | 85 | Antimycobacterial agents |
The linker length between the purine and conjugated moiety profoundly influences biological activity, with hexanoic (C6) and octanoic (C8) acid linkers demonstrating optimal cellular uptake profiles in cytotoxic conjugates. This methodology facilitates rapid generation of structure-activity relationship (SAR) data by systematic variation of spacer length and conjugated pharmacophores. Furthermore, automation-compatible protocols enable parallel synthesis of purine conjugate libraries for high-throughput biological screening against oncological and infectious targets [8].
Innovative reconstructive methodologies have been developed to access the purine core from monocyclic precursors, circumventing traditional limitations associated with direct functionalization of preformed purines. A particularly efficient approach involves tetrazolo[1,5-a]pyrimidine intermediates as pivotal building blocks for subsequent transformation into 2-aminopurine derivatives. The synthetic sequence commences with the condensation of 1H-tetrazol-5-amine with morpholinoacrylonitrile in a 1:1 pyridine/acetic acid mixture, serving as a bifunctional ionic liquid-like medium that promotes cyclization to tetrazolo[1,5-a]pyrimidine-7-amine in 71% yield [6].
Subsequent regioselective nitration at C6 using the HNO₃/H₂SO₄ system (65% yield) furnishes a key intermediate poised for ring transformation. This nitro-substituted tetrazolopyrimidine undergoes reductive cyclization under catalytic hydrogenation conditions (Pd/C, H₂) or via zinc/acetic acid reduction, triggering tetrazole ring opening and recyclization to form the imidazole ring characteristic of the purine system. This transformation effectively converts the C6-nitro group into the C2-amino functionality through an intramolecular reconstructive process, yielding 2-aminopurine derivatives without requiring discrete protection/deprotection steps [6].
The annulation approach demonstrates significant advantages:
Mechanistic studies indicate that the tetrazole ring functions as a masked diamine equivalent, with reductive N-N bond cleavage generating transient diamino intermediates that spontaneously cyclize. This methodology represents a significant departure from classical Traube synthesis, offering improved atom economy and reduced reliance on harsh conditions involving phosphoryl chloride.
The synthesis of chiral 2-nitro-1H-purin-6-amine conjugates bearing α-amino acid or peptide motifs presents significant stereochemical challenges due to unexpected racemization during coupling reactions. When N-(purin-6-yl)-(S)-amino acids (e.g., alanine, phenylalanine, valine) undergo carbodiimide-mediated (DCC, EDC) coupling with dimethyl (S)-glutamate in the presence of HOAt or HOBt activators, significant epimerization occurs (typically 40% racemization), yielding mixtures of (S,S)- and (R,S)-diastereomers in approximately 6:4 ratios [2]. This phenomenon persists despite optimization attempts, including:
Racemization proceeds through a chirally labile enolizable intermediate rather than direct base-catalyzed proton abstraction. Experimental evidence indicates that neither the imidazole nitrogen atoms nor the N9 position are essential for this process, as demonstrated by comparative studies with N-(9-benzylpurin-6-yl)-(S)-alanine and N-(7-deazapurin-6-yl)-(S)-alanine, which exhibit similar racemization tendencies during coupling [2].
To circumvent this limitation, an alternative stereoconservative strategy has been developed:
Table 3: Stereochemical Integrity in Purine Conjugate Synthesis
Synthetic Approach | Chiral Center | d.r. (S,S):(R,S) | Analytical Method | Application |
---|---|---|---|---|
Carbodiimide coupling | Purinyl-α-carbon | 60:40 | ¹H NMR, Chiral HPLC | Antimycobacterial agents |
Direct nucleophilic substitution | Amino acid residues | >99:1 | Chiral HPLC (>99% ee) | Enzyme substrate analogs |
Reductive amination | Purinyl-α-carbon | 85:15 | Polarimetry | Receptor ligands |
Chiral HPLC analysis employing polysaccharide-based stationary phases (Chiralpak AD-H, AS-H) provides robust verification of enantiopurity in the final conjugates. This stereoselective approach has proven essential for producing compounds with optimized biological activity, particularly for antimycobacterial purinyl-dipeptides active against Mycobacterium tuberculosis H37Rv (MIC 3.1–6.25 μg/mL), where stereochemistry significantly influences target binding affinity [2].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1